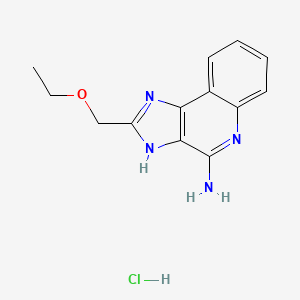

CL097 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H15ClN4O |

|---|---|

Molecular Weight |

278.74 g/mol |

IUPAC Name |

2-(ethoxymethyl)-3H-imidazo[4,5-c]quinolin-4-amine;hydrochloride |

InChI |

InChI=1S/C13H14N4O.ClH/c1-2-18-7-10-16-11-8-5-3-4-6-9(8)15-13(14)12(11)17-10;/h3-6H,2,7H2,1H3,(H2,14,15)(H,16,17);1H |

InChI Key |

KTOHDRYYPGXUNP-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=NC2=C(N1)C(=NC3=CC=CC=C32)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of CL097 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL097 hydrochloride is a potent synthetic small molecule agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key pattern recognition receptors in the innate immune system.[1][2] As a water-soluble imidazoquinoline derivative, CL097 effectively activates these endosomal receptors, triggering a cascade of downstream signaling events that culminate in the production of pro-inflammatory cytokines and type I interferons. This guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with TLR7 and TLR8, the subsequent signaling pathways, and the resulting immunological outcomes. Furthermore, it presents a compilation of quantitative data on its activity and detailed protocols for key experimental assays relevant to its study.

Introduction

Toll-like receptors (TLRs) are a class of proteins that play a pivotal role in the innate immune system by recognizing structurally conserved molecules derived from pathogens. TLR7 and TLR8 are located within the endosomal compartments of various immune cells and are specialized in the detection of single-stranded RNA (ssRNA), a hallmark of viral infections.[3] The activation of TLR7 and TLR8 initiates a robust immune response characterized by the secretion of cytokines and the activation of various immune cells. This compound, as a synthetic agonist, mimics the action of viral ssRNA, making it a valuable tool for studying TLR7/8-mediated immunity and a potential candidate for therapeutic applications such as vaccine adjuvants and anti-cancer agents.[1]

Molecular Mechanism of Action

Targeting Toll-like Receptors 7 and 8

This compound functions as a potent agonist for both human TLR7 and TLR8, with a preferential activity towards TLR7.[1] Upon entering the endosome of immune cells such as plasmacytoid dendritic cells (pDCs) and macrophages, CL097 binds to the ligand-binding domain of TLR7 and TLR8. This binding event induces a conformational change in the receptor proteins, leading to their dimerization.

Downstream Signaling Cascade: The MyD88-Dependent Pathway

The activation of TLR7 and TLR8 by CL097 initiates a well-defined downstream signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[3] This pathway can be summarized in the following key steps:

-

Recruitment of MyD88: Upon ligand binding and dimerization, the Toll-interleukin 1 receptor (TIR) domains of the TLRs recruit the MyD88 adaptor protein.

-

Formation of the Myddosome: MyD88 then recruits members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1, to form a complex known as the Myddosome.

-

Activation of TRAF6: Within the Myddosome, IRAK4 phosphorylates and activates IRAK1. Activated IRAK1, in turn, associates with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

Activation of Downstream Kinases: TRAF6, along with the E2 ubiquitin-conjugating enzyme complex Uev1A/Ubc13, catalyzes the formation of K63-linked polyubiquitin chains. These chains act as a scaffold to recruit and activate the transforming growth factor-β-activated kinase 1 (TAK1) complex, which consists of TAK1, TAB1, and TAB2.

-

Activation of NF-κB and MAPK Pathways: Activated TAK1 subsequently phosphorylates and activates two major downstream signaling pathways:

-

The IκB kinase (IKK) complex: This leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing the nuclear factor-κB (NF-κB) to translocate to the nucleus.

-

Mitogen-activated protein kinases (MAPKs): This includes the activation of p38, JNK, and ERK.

-

Transcriptional Activation and Cytokine Production

Once in the nucleus, transcription factors such as NF-κB and activator protein 1 (AP-1) (activated by the MAPK pathway) bind to the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory cytokines and chemokines.[1] Additionally, the activation of interferon regulatory factors (IRFs), particularly IRF7 in pDCs, leads to the production of type I interferons (IFN-α/β).[4]

The specific cytokine profile induced by CL097 can vary depending on the cell type. For instance, in plasmacytoid dendritic cells (pDCs), CL097 is a strong inducer of IFN-α, while in macrophages, it potently stimulates the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[1][4]

Quantitative Data on this compound Activity

The following table summarizes the available quantitative data on the biological activity of this compound.

| Parameter | Cell Type | Species | Value | Reference(s) |

| NF-κB Activation | TLR7-transfected HEK293 cells | Human | 0.1 µM | [2][3][5] |

| TLR8-transfected HEK293 cells | Human | 4 µM | [2][3][5] | |

| Working Concentration | Human TLR7 in cell culture | Human | 50 ng/mL - 3 µg/mL | [6] |

| Human TLR8 in cell culture | Human | 0.3 µg/mL - 3 µg/mL | [6] | |

| Mouse TLR7 in cell culture | Murine | 0.3 µg/mL - 3 µg/mL | [6] |

Experimental Protocols

In Vitro Stimulation of Immune Cells and Cytokine Quantification by ELISA

This protocol describes the stimulation of human peripheral blood mononuclear cells (PBMCs) or murine macrophages with this compound and the subsequent measurement of cytokine production using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

This compound

-

Human PBMCs or murine bone marrow-derived macrophages (BMDMs)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)

-

96-well cell culture plates

-

Cytokine-specific ELISA kits (e.g., for human TNF-α, IL-6, or IFN-α)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed human PBMCs or murine BMDMs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

-

CL097 Stimulation: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the CL097 dilutions to the respective wells. For a negative control, add 100 µL of medium alone.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatants.

-

ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in the samples by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.

Western Blot Analysis of MAPK Phosphorylation

This protocol details the detection of phosphorylated p38 MAPK in murine macrophages treated with this compound.

Materials:

-

This compound

-

Murine macrophage cell line (e.g., RAW 264.7)

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK and anti-total p38 MAPK

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate RAW 264.7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 1 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated p38 as a ratio to the total p38.

Mandatory Visualizations

Signaling Pathways

References

- 1. TLR7 stimulation in human plasmacytoid dendritic cells leads to the induction of early IFN-inducible genes in the absence of type I IFN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Human plasmacytoid dendritic cells elicit a Type I Interferon response by sensing DNA via the cGAS-STING signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Reduction of IFN-I responses by plasmacytoid dendritic cells in a longitudinal trans men cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to CL097 Hydrochloride and the TLR7/8 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CL097 hydrochloride, a potent synthetic agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). It delves into the intricacies of the TLR7/8 signaling pathway, offering detailed experimental protocols and quantitative data to support researchers in immunology and drug development.

This compound is a water-soluble imidazoquinoline compound that potently activates TLR7 and TLR8, key receptors in the innate immune system.[1] These receptors are localized in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and myeloid cells, where they recognize single-stranded RNA (ssRNA) from viruses.[1] CL097, as a synthetic analog, mimics this viral ssRNA and triggers a robust immune response, leading to the production of pro-inflammatory cytokines and type I interferons.[1][2][3] This makes it a valuable tool for studying innate immunity and a potential candidate for therapeutic applications, including cancer immunotherapy and vaccine adjuvants.[1][4]

The TLR7/8 Signaling Cascade

Upon recognition of CL097 within the endosome, TLR7 and TLR8 recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88).[5] This initiates a downstream signaling cascade that culminates in the activation of two major transcription factor families: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).[1][6]

The activation of the NF-κB pathway leads to the transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12.[4][7] Simultaneously, the IRF pathway , primarily through IRF7 in pDCs, drives the production of type I interferons (IFN-α/β), which are crucial for antiviral responses.[4][7]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various in vitro assays.

| Assay Type | Cell Line | Parameter | Effective Concentration | Reference |

| NF-κB Activation | HEK293 (hTLR7 transfected) | Activation | 0.1 µM | [2][3] |

| NF-κB Activation | HEK293 (hTLR8 transfected) | Activation | 4 µM | [2][3][8] |

| Cytokine Induction | Human pDCs | IFN-α, TNF-α, IL-6, IL-12p70 | 1.5 µM | [7] |

| Cell Culture Assays | Human TLR7 | Working Concentration | 50 ng - 3 µg/ml | |

| Cell Culture Assays | Human TLR8 | Working Concentration | 0.3 - 3 µg/ml | [1] |

| Cell Culture Assays | Mouse TLR7 | Working Concentration | 0.3 - 3 µg/ml | [1] |

Detailed Experimental Protocols

A general workflow for assessing the immunostimulatory activity of this compound is depicted below.

Protocol 1: NF-κB Reporter Assay using HEK-Blue™ hTLR7/8 Cells

This protocol is adapted for use with HEK-Blue™ hTLR7 or hTLR8 reporter cell lines, which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR7 or hTLR8 cells

-

HEK-Blue™ Detection Medium

-

This compound stock solution (in sterile water or DMSO)

-

96-well flat-bottom cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Seeding:

-

Harvest and resuspend HEK-Blue™ cells in their growth medium.

-

Seed 5 x 104 cells per well in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Stimulation:

-

Prepare serial dilutions of this compound in fresh, pre-warmed growth medium.

-

Gently remove the medium from the wells and replace it with 200 µL of the CL097 dilutions or a vehicle control.

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

SEAP Detection:

-

Prepare HEK-Blue™ Detection medium according to the manufacturer's instructions.

-

Add 180 µL of HEK-Blue™ Detection medium to a new 96-well plate.

-

Transfer 20 µL of the stimulated cell culture supernatant to the corresponding wells of the plate containing the detection medium.

-

Incubate at 37°C and monitor for color development (purple/blue).

-

-

Data Acquisition:

-

Measure the optical density (OD) at 620-655 nm at regular intervals (e.g., 1-4 hours).

-

Subtract the OD of the vehicle control from the OD of the CL097-treated wells.

-

Protocol 2: Cytokine Induction in Human PBMCs

This protocol outlines the stimulation of peripheral blood mononuclear cells (PBMCs) with CL097 to measure the induction of pro-inflammatory cytokines.

Materials:

-

Human PBMCs (isolated via Ficoll-Paque density gradient centrifugation)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

This compound stock solution

-

24-well cell culture plates

-

ELISA kits for TNF-α, IL-6, and IL-12p70

Procedure:

-

Cell Seeding:

-

Resuspend isolated PBMCs in complete RPMI-1640 medium.

-

Seed 1 x 106 cells per well in a 24-well plate.

-

Allow the cells to rest for 2-4 hours at 37°C in a 5% CO2 incubator.

-

-

Stimulation:

-

Prepare working solutions of CL097 in complete RPMI-1640 medium at desired final concentrations (e.g., 0.1, 1, 10 µM).

-

Add the CL097 solutions or a vehicle control to the wells.

-

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Supernatant Collection:

-

Centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the cell-free supernatant and store it at -80°C until analysis.

-

-

Cytokine Quantification:

-

Quantify the concentrations of TNF-α, IL-6, and IL-12p70 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Protocol 3: Dual Reporter Assay using THP1-Dual™ Cells

THP1-Dual™ cells are a human monocytic cell line that allows the simultaneous study of the NF-κB and IRF pathways through the expression of SEAP and a secreted luciferase (Lucia), respectively.[9]

Materials:

-

THP1-Dual™ cells

-

QUANTI-Blue™ Solution (for SEAP detection)

-

QUANTI-Luc™ (for Lucia luciferase detection)

-

This compound stock solution

-

96-well flat-bottom cell culture plates

-

Luminometer and spectrophotometer

Procedure:

-

Cell Seeding and Stimulation:

-

Follow the cell seeding and stimulation steps as outlined in Protocol 2, using THP1-Dual™ cells and their appropriate growth medium.

-

-

Reporter Gene Detection:

-

NF-κB (SEAP) Activity:

-

Transfer 20 µL of cell culture supernatant to a 96-well plate.

-

Add 180 µL of QUANTI-Blue™ Solution and incubate at 37°C for 1-4 hours.

-

Measure SEAP activity using a spectrophotometer at 620-655 nm.

-

-

IRF (Lucia Luciferase) Activity:

-

Transfer 20 µL of cell culture supernatant to a white 96-well plate.

-

Add 50 µL of QUANTI-Luc™ reagent.

-

Immediately measure the luminescence using a luminometer.

-

-

This guide provides a foundational understanding of this compound and its interaction with the TLR7/8 signaling pathway, equipping researchers with the necessary information and protocols to effectively utilize this compound in their studies.

References

- 1. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. invivogen.com [invivogen.com]

- 6. invivogen.com [invivogen.com]

- 7. pDC Activation by TLR7/8 Ligand CL097 Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRIF-dependent signaling and its role in liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. invivogen.com [invivogen.com]

The Immunostimulatory Power of CL097 Hydrochloride on Plasmacytoid Dendritic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL097 hydrochloride is a potent synthetic imidazoquinoline compound renowned for its ability to activate the innate immune system. As a water-soluble agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), CL097 serves as a powerful tool in immunology research and holds significant promise as a vaccine adjuvant and immunotherapeutic agent.[1] This technical guide provides an in-depth analysis of the biological activity of this compound on plasmacytoid dendritic cells (pDCs), a critical cell type in antiviral immunity and immune regulation. We will delve into the underlying signaling pathways, present quantitative data on its effects, and provide detailed experimental protocols for its use.

Plasmacytoid dendritic cells are specialized immune cells that express high levels of endosomal TLR7 and TLR9.[2][3] Upon recognition of single-stranded viral RNA or synthetic ligands like CL097, pDCs initiate a robust immune response characterized by the production of large quantities of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2][3] This activation leads to pDC maturation, enhancing their ability to present antigens and prime the adaptive immune system.

Mechanism of Action: TLR7/8-Mediated Signaling

CL097 exerts its biological effects by binding to TLR7, which is highly expressed in the endosomes of pDCs.[1] This interaction triggers a conformational change in the receptor, initiating a downstream signaling cascade predominantly through the myeloid differentiation primary response 88 (MyD88) adaptor protein.[1] This leads to the activation of two major pathways:

-

MyD88-IRF7 Pathway: This pathway is crucial for the production of type I interferons (IFN-α/β), which are essential for establishing an antiviral state.[1]

-

MyD88-NF-κB Pathway: Activation of this pathway results in the transcription and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12. It also drives the upregulation of co-stimulatory molecules, leading to pDC maturation.[1]

Interestingly, studies have shown that while CL097 potently induces pro-inflammatory cytokines and maturation markers, it is a relatively low inducer of IFN-α compared to viral stimuli like influenza virus.[4][5] This differential activation is linked to variations in the downstream signaling cascade, including the differential translocation of Interferon Regulatory Factor 7 (IRF7) to the nucleus.[4][5] Furthermore, a novel signaling pathway involving PI3K-p38MAPK has been identified, which leads to the rapid, type I IFN-independent expression of IFN-inducible genes.[4][5]

Data Presentation: Quantitative Effects of CL097 on pDCs

Stimulation of pDCs with this compound leads to significant changes in their phenotype and function. The following tables summarize the quantitative effects observed in published studies, typically using a concentration of 1.5 µM.

Table 1: Upregulation of Cell Surface Markers on Murine pDCs after Stimulation with 1.5 µM CL097

| Marker | 24 hours (MFI ± SEM) | 48 hours (MFI ± SEM) | 72 hours (MFI ± SEM) |

| MHC-II | Significantly Increased | Peak Upregulation | Sustained High |

| CD40 | Significantly Increased | Peak Upregulation | Sustained High |

| CD80 | Significantly Increased | Peak Upregulation | Sustained High |

| CD86 | Significantly Increased | Peak Upregulation | Sustained High |

| BST2 | Significantly Increased | Peak Upregulation | Sustained High |

| Siglec-H | Significantly Decreased | Further Decreased | Sustained Low |

Data summarized from graphical representations in Wu et al., 2019.[2] MFI: Mean Fluorescence Intensity.

Table 2: Cytokine and Effector Molecule Production by Murine pDCs after Stimulation with 1.5 µM CL097

| Molecule | 24 hours (Concentration ± SEM) | 48 hours (Concentration ± SEM) |

| IFN-α | Significantly Increased | Further Increased |

| TNF-α | Significantly Increased | Further Increased |

| IL-12p70 | Significantly Increased | Further Increased |

| IL-6 | Significantly Increased | Further Increased |

| Granzyme B | Significantly Increased | Further Increased |

Data summarized from graphical representations in Wu et al., 2019.[2]

Table 3: Cytokine Production by Human GEN2.2 pDC Cell Line after 24-hour Stimulation

| Cytokine | Unstimulated (pg/mL) | CL097 Stimulated (pg/mL) |

| TNF-α | ~0 | ~1500 |

| IL-6 | ~0 | ~4000 |

| IL-8 | ~100 | ~15000 |

| IFN-α | ~0 | Low/Undetectable |

Approximate values extrapolated from graphical data in Chaperot et al., 2006.[4]

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on pDCs in vitro.

Protocol 1: In Vitro Activation of Plasmacytoid Dendritic Cells

This protocol outlines the general procedure for stimulating isolated pDCs with CL097 to analyze changes in cell surface marker expression and cytokine production.

Materials:

-

Isolated primary pDCs or pDC cell line (e.g., GEN2.2)

-

Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol)

-

This compound (stock solution prepared in sterile, endotoxin-free water)

-

96-well flat-bottom cell culture plates

-

Flow cytometry buffer (PBS with 2% FBS)

-

Fluorescently-labeled antibodies against markers of interest (e.g., CD40, CD86, MHC-II, Granzyme B)

-

Fixation/permeabilization kit (for intracellular staining)

-

ELISA or Cytometric Bead Array (CBA) kits for cytokine quantification

Procedure:

-

Cell Seeding: Seed isolated pDCs in a 96-well plate at a density of 1 x 10^6 cells/mL in 100 µL of complete RPMI 1640 medium.[1]

-

CL097 Stimulation: Prepare a working solution of CL097 in complete medium. Add 100 µL of the CL097 solution to the cells to achieve a final concentration of 1.5 µM. For dose-response experiments, prepare serial dilutions (e.g., 0.1, 0.5, 1.5, 5 µM). Include an unstimulated control group (vehicle only).[1][2]

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired time points (e.g., 24, 48, or 72 hours).[1][2]

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis. Store at -80°C until use.[1]

-

Cell Harvesting: Gently resuspend the cell pellet in the remaining volume.

-

Flow Cytometry Staining:

-

Wash the cells with flow cytometry buffer.

-

For surface markers, resuspend cells in buffer containing the antibody cocktail and incubate as per the manufacturer's protocol, typically for 30 minutes at 4°C in the dark.

-

For intracellular targets like Granzyme B, follow the manufacturer's protocol for fixation and permeabilization before adding the intracellular antibody.[1]

-

Wash the cells and resuspend in flow cytometry buffer for analysis.

-

-

Analysis:

-

Acquire stained cells on a flow cytometer. Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.[1]

-

Measure cytokine concentrations in the collected supernatants using ELISA or CBA kits according to the manufacturer's instructions.[1]

-

Conclusion

This compound is a potent and specific activator of pDCs through the TLR7 pathway. Its stimulation leads to a distinct activation profile characterized by strong induction of pro-inflammatory cytokines, upregulation of maturation markers, and enhanced cytotoxic potential. While it is a less potent inducer of IFN-α compared to viral stimuli, its ability to robustly mature pDCs makes it an invaluable tool for immunological research and a promising candidate for the development of novel immunotherapies and vaccine adjuvants. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to harness the immunostimulatory properties of CL097 in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. pDC Activation by TLR7/8 Ligand CL097 Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pDC Activation by TLR7/8 Ligand CL097 Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TLR7 stimulation in human plasmacytoid dendritic cells leads to the induction of early IFN-inducible genes in the absence of type I IFN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

In-Depth Technical Guide: CL097 Hydrochloride-Mediated Induction of Pro-inflammatory Cytokines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the induction of pro-inflammatory cytokines by CL097 hydrochloride, a potent synthetic agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). This document details the underlying molecular mechanisms, presents quantitative data on cytokine induction, and offers detailed experimental protocols for in vitro and in vivo studies.

Introduction to this compound

This compound is an imidazoquinoline compound that potently activates TLR7 and TLR8, key pattern recognition receptors of the innate immune system.[1][2] These receptors are primarily located in the endosomes of immune cells such as macrophages, dendritic cells (DCs), and B cells, where they recognize single-stranded RNA (ssRNA) from viruses and synthetic ligands like CL097.[3][4] Activation of TLR7 and TLR8 by CL097 triggers a signaling cascade that culminates in the production of a broad range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Type I Interferons (IFN-α/β).[4][5] This potent immunostimulatory activity makes CL097 a valuable tool for studying innate immunity and a potential candidate for vaccine adjuvants and cancer immunotherapy.[4][6]

Mechanism of Action: TLR7/8 Signaling Pathway

Upon binding to TLR7 and TLR8 in the endosomal compartment, CL097 initiates a signaling cascade predominantly through the myeloid differentiation primary response 88 (MyD88) adaptor protein.[3][7] This leads to the recruitment and activation of downstream signaling molecules, including Interleukin-1 Receptor-Associated Kinases (IRAKs) and TNF Receptor-Associated Factor 6 (TRAF6).[3][7] Ultimately, this pathway results in the activation of key transcription factors:

-

Nuclear Factor-kappa B (NF-κB): A master regulator of inflammation, NF-κB translocates to the nucleus and induces the transcription of genes encoding various pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2][3]

-

Interferon Regulatory Factor 7 (IRF7): Particularly crucial in plasmacytoid dendritic cells (pDCs), IRF7 activation leads to the robust production of type I interferons (IFN-α/β).[5]

The differential expression of TLR7 and TLR8 in various immune cell subsets contributes to the specific cytokine profiles observed. TLR8 is highly expressed in myeloid cells like macrophages and conventional DCs, leading to a strong pro-inflammatory cytokine response (TNF-α, IL-12).[4][8] In contrast, TLR7 is predominantly expressed in pDCs, which are specialized in producing large amounts of IFN-α.[4][5]

Quantitative Data on Cytokine Induction

The following tables summarize the quantitative data on the induction of pro-inflammatory cytokines by this compound in various human immune cell populations.

Table 1: CL097-Induced NF-κB Activation in HEK293 Cells

| Cell Line | TLR Expressed | CL097 Concentration for NF-κB Activation | Reference |

| HEK293 | Human TLR7 | 0.1 µM | [3][8] |

| HEK293 | Human TLR8 | 4.0 µM | [3][8] |

Table 2: Pro-inflammatory Cytokine Production by Human Plasmacytoid Dendritic Cells (pDCs) Stimulated with CL097

Stimulation Condition: 1.5 µM CL097 for 24 hours

| Cytokine | Concentration (pg/mL) | Fold Increase (Approx.) | Reference |

| IFN-α | Data not available in pg/mL | Strong induction | [2] |

| TNF-α | Data not available in pg/mL | Significant increase | [2] |

| IL-6 | Data not available in pg/mL | Significant increase | [2] |

| IL-12p70 | Data not available in pg/mL | Significant increase | [2] |

Table 3: Recommended Working Concentrations of CL097 for In Vitro Studies

| Cell Type | Recommended Concentration Range | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.1 - 5 µg/mL | [1] |

| Human Plasmacytoid Dendritic Cells (pDCs) | 1.5 µM (~0.4 µg/mL) | [2] |

Table 4: In Vivo Administration of CL097 in Mice

| Animal Model | Dosage | Administration Route | Observed Effect | Reference |

| NOD Mice | 5 mg/kg | Subcutaneous (s.c.) | Modest specific lysis of target peptide (~25%) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the pro-inflammatory effects of this compound.

In Vitro Stimulation of Human PBMCs and Cytokine Measurement by ELISA

This protocol describes the isolation of human Peripheral Blood Mononuclear Cells (PBMCs), their stimulation with CL097, and the subsequent measurement of secreted cytokines using Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Ficoll-Paque density gradient medium

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (1 mg/mL in sterile water or DMSO)

-

96-well cell culture plates

-

Human TNF-α, IL-6, and IL-1β ELISA kits

-

Phosphate-buffered saline (PBS)

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.

-

CL097 Stimulation: Prepare serial dilutions of CL097 in complete RPMI-1640 medium to achieve final concentrations ranging from 0.1 to 10 µg/mL. Add the dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the CL097 stock).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatants for cytokine analysis. Store the supernatants at -80°C until use.

-

ELISA: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercial ELISA kits. Follow the manufacturer's instructions for the assay procedure, including the preparation of standards and samples, incubation times, and measurement of absorbance.

-

Data Analysis: Calculate the cytokine concentrations based on the standard curve and plot the dose-response curves for CL097-induced cytokine production.

Western Blot Analysis of NF-κB Activation

This protocol details the procedure for detecting the activation of the NF-κB pathway in immune cells stimulated with CL097 by analyzing the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.

Materials:

-

Immune cells (e.g., human monocyte-derived macrophages)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-NF-κB p65, anti-Lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting imaging system

Procedure:

-

Cell Culture and Stimulation: Culture human monocyte-derived macrophages in 6-well plates. Stimulate the cells with an optimal concentration of CL097 (e.g., 1 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Protein Extraction:

-

Cytosolic and Nuclear Fractions: For analyzing NF-κB p65 translocation, perform subcellular fractionation to separate cytosolic and nuclear extracts using a commercial kit or a standard protocol.

-

Whole-Cell Lysates: For analyzing phospho-IκBα, lyse the cells directly in RIPA buffer.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C. Use antibodies against phospho-IκBα and total IκBα for whole-cell lysates. Use antibodies against NF-κB p65, Lamin B1 (nuclear marker), and β-actin (cytosolic marker) for fractionated lysates.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using a chemiluminescent substrate.

-

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the levels of phospho-IκBα to total IκBα and the nuclear NF-κB p65 to Lamin B1.

Conclusion

This compound is a powerful tool for activating the innate immune system through TLR7 and TLR8, leading to the robust production of pro-inflammatory cytokines. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource on the mechanisms of action, quantitative effects, and experimental methodologies related to CL097-induced inflammation. The provided data and protocols can serve as a foundation for further investigation into the therapeutic potential of CL097 as an immunomodulatory agent.

References

- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Stimulation-induced cytokine polyfunctionality as a dynamic concept | eLife [elifesciences.org]

- 3. cohesionbio.com [cohesionbio.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Single-cell deep phenotyping of cytokine release unmasks stimulation-specific biological signatures and distinct secretion dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stimulation-induced cytokine polyfunctionality as a dynamic concept - PMC [pmc.ncbi.nlm.nih.gov]

- 7. omicsonline.org [omicsonline.org]

- 8. A streamlined and comprehensive protocol for the generation and multi-omic analysis of human monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to NF-κB Activation by CL097 Hydrochloride in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanisms, cellular targets, and experimental methodologies related to the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway by CL097 hydrochloride, a potent synthetic immunomodulator.

Introduction to this compound

This compound is a water-soluble, synthetic imidazoquinoline compound derived from R848 (Resiquimod).[1] It functions as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key pattern recognition receptors in the innate immune system.[1][2] These receptors are specialized in detecting single-stranded RNA (ssRNA), often of viral origin, within the endosomal compartments of immune cells.[1][3] CL097's ability to activate TLR7 and/or TLR8 triggers robust downstream signaling cascades, prominently featuring the activation of NF-κB, a master regulator of pro-inflammatory and immune response genes.[4][5]

CL097 is characterized as a preferential TLR7 agonist, demonstrating higher potency for human TLR7 compared to other TLR7/8 agonists.[1] However, it also effectively activates human TLR8, albeit with lower potency than specialized TLR8 agonists.[1] In murine models, CL097 activates TLR7 but not TLR8.[1] Its primary targets are immune cells that express these receptors, including plasmacytoid dendritic cells (pDCs), which are rich in TLR7, and various myeloid cells that express TLR8.[1]

The TLR7/8-Mediated NF-κB Signaling Pathway

The activation of NF-κB by CL097 is initiated upon its binding to TLR7 and TLR8 within the endosome. This interaction recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein, which is central to the signaling cascade for most TLRs. The subsequent signaling proceeds through a series of protein-protein interactions and phosphorylation events:

-

Receptor Activation: CL097 binds to TLR7/8 in the endosome, inducing a conformational change that facilitates receptor dimerization.[1]

-

MyD88 Recruitment: The activated TLRs recruit MyD88, which in turn associates with IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1.

-

TRAF6 Activation: The IRAK proteins then activate TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

IKK Complex Activation: TRAF6 catalyzes the formation of a signaling complex that activates the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ).

-

IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome.

-

NF-κB Nuclear Translocation: The degradation of IκBα unmasks the nuclear localization signal on the NF-κB heterodimer (typically composed of p50 and p65/RelA subunits), allowing it to translocate from the cytoplasm into the nucleus.[6][7]

-

Gene Transcription: In the nucleus, NF-κB binds to κB consensus sequences in the promoter regions of target genes, initiating the transcription of various pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.[4][5][6]

Quantitative Data Presentation

The potency of CL097 in activating NF-κB and inducing downstream effector functions varies depending on the cell type and the specific TLR expressed.

Table 1: Dose-Response of CL097 for NF-κB Activation

This table summarizes the effective concentrations of CL097 required to induce NF-κB activation in reporter cell lines.

| Cell Line | Receptor Expressed | Effective Concentration (NF-κB Activation) | Reference |

| HEK293 | Human TLR7 | 0.1 µM | [2][3] |

| HEK293 | Human TLR8 | 4 µM | [2][3] |

| Human PBMCs | TLR7 and TLR8 | 0.1 - 5 µg/mL | [8] |

| Human pDCs | TLR7 | 1.5 µM (~0.4 µg/mL) | [8] |

Table 2: CL097-Induced Cytokine Production in Human Immune Cells

Activation of NF-κB leads to the synthesis and secretion of various cytokines. This table details cytokine production in human plasmacytoid dendritic cells (pDCs) following stimulation with CL097.

| Cytokine | Cell Type | CL097 Concentration | Incubation Time | Outcome | Reference |

| IFN-α | pDCs | 1.5 µM | 24 & 48 hours | Strongest induction compared to other TLR7/9 ligands | [4][5] |

| TNF-α | pDCs | 1.5 µM | 24 & 48 hours | Significant increase | [4][5][8] |

| IL-6 | pDCs | 1.5 µM | 24 & 48 hours | Significant increase | [4][5][8] |

| IL-12p70 | pDCs | 1.5 µM | 24 & 48 hours | Significant increase | [4][5][8] |

Experimental Protocols

This section provides standardized protocols for studying CL097-mediated immune cell activation.

Protocol 1: In Vitro Stimulation of Immune Cells

Objective: To activate immune cells with CL097 to study downstream effects like NF-κB activation or cytokine production.

Materials:

-

Immune cells of interest (e.g., Human PBMCs, isolated pDCs or macrophages).

-

Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin).

-

This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO).

-

Sterile multi-well cell culture plates (e.g., 96-well).

-

CO₂ incubator (37°C, 5% CO₂).

Methodology:

-

Cell Seeding: Plate the immune cells at a desired density (e.g., 1 x 10⁶ cells/mL for PBMCs) in a multi-well plate. Allow cells to equilibrate for 2-4 hours.

-

CL097 Preparation: Prepare serial dilutions of CL097 in complete culture medium. A typical dose-response range is 0.01 µg/mL to 10 µg/mL.[8] Include a vehicle control (medium with the same final concentration of the solvent used for the CL097 stock).

-

Cell Stimulation: Add the diluted CL097 or vehicle control to the appropriate wells.

-

Incubation: Incubate the plate for a specified duration.

-

Harvesting: After incubation, proceed with the desired analysis. For cytokine measurement, collect the cell culture supernatant. For translocation analysis, fix the cells immediately.

Protocol 2: Measurement of NF-κB p65 Nuclear Translocation by Immunofluorescence

Objective: To visualize and quantify the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon CL097 stimulation.[6]

Materials:

-

Cells stimulated as per Protocol 1 (grown on sterile coverslips in a 24-well plate).

-

Phosphate-Buffered Saline (PBS).

-

4% Paraformaldehyde (PFA) for fixation.

-

0.1% Triton X-100 in PBS for permeabilization.

-

Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS).

-

Primary antibody: Rabbit anti-NF-κB p65.

-

Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG.

-

Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole).

-

Fluorescence microscope.

Methodology:

-

Stimulation: Treat cells on coverslips with an optimal concentration of CL097 (e.g., 1-5 µg/mL) for 30-60 minutes. Include an unstimulated control.

-

Fixation: Gently wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash twice with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash twice with PBS and block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody: Incubate with the anti-NF-κB p65 primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Secondary Antibody: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash twice with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Analysis: Visualize under a fluorescence microscope. In unstimulated cells, the p65 signal (green) will be cytoplasmic. In CL097-stimulated cells, the green signal will co-localize with the DAPI signal (blue) in the nucleus. Quantify the percentage of cells showing nuclear translocation.[8]

Conclusion

This compound is a powerful tool for probing the innate immune system. Through its potent agonistic activity on TLR7 and TLR8, it reliably activates the MyD88-dependent signaling pathway, culminating in the nuclear translocation of NF-κB and the transcription of a host of immune response genes. This activity in key immune cells, particularly pDCs and myeloid cells, leads to a robust pro-inflammatory cytokine response. The detailed understanding of its mechanism and the availability of established experimental protocols make CL097 an invaluable asset for research in immunology, vaccine adjuvant development, and cancer immunotherapy.

References

- 1. invivogen.com [invivogen.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pDC Activation by TLR7/8 Ligand CL097 Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of NF-κB Activation in TLR-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

CL097 Hydrochloride: A Technical Guide to IRF Pathway Stimulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL097 hydrochloride is a synthetic imidazoquinoline compound and a highly water-soluble derivative of R848 (Resiquimod).[1] It functions as a potent agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8), which are key pattern recognition receptors in the innate immune system.[1][2][3] These endosomal receptors are crucial for detecting single-stranded RNA (ssRNA) from viruses, triggering antiviral immune responses.[1] CL097 activates both TLR7 and TLR8 in human cells, while in mice, it primarily activates TLR7.[1] Its activation of these receptors initiates downstream signaling cascades that lead to the robust activation of Interferon Regulatory Factors (IRFs) and the subsequent production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][3] This makes CL097 an invaluable tool for studying innate immunity and a potential therapeutic agent for cancer and other diseases where immune stimulation is beneficial.[1][4]

Mechanism of Action: TLR7/8-Mediated IRF Pathway Activation

The stimulatory effect of CL097 on the IRF pathway is initiated by its binding to TLR7 and TLR8 within the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs) and other myeloid cells.[1] This binding event triggers a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88.

The subsequent signaling cascade proceeds as follows:

-

MyD88 Recruitment: MyD88 serves as a central hub, recruiting and activating members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family.

-

TRAF6 Activation: Activated IRAKs then engage with TNF Receptor-Associated Factor 6 (TRAF6), a key E3 ubiquitin ligase.

-

Activation of Downstream Kinases: TRAF6, in conjunction with other factors, activates downstream kinase complexes, including IKKα, IKKε, and TANK-binding kinase 1 (TBK1).

-

IRF Phosphorylation: These kinases phosphorylate latent cytosolic IRFs, primarily IRF5 and IRF7 (for TLR7/8) and IRF3.

-

Dimerization and Nuclear Translocation: Phosphorylation induces the dimerization of IRFs, which then translocate from the cytoplasm to the nucleus.

-

Gene Transcription: In the nucleus, the IRF dimers bind to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes.[5] This binding drives the transcription of type I interferons (IFN-α, IFN-β) and other IFN-inducible genes.[4][6]

Concurrently, the MyD88-dependent pathway also activates the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[3][4]

Data Presentation: Potency and Cytokine Induction

The potency of this compound varies depending on the specific receptor and cell type. It is a more potent agonist for human TLR7 than for human TLR8.[1]

Table 1: Effective Concentrations of this compound

| Target | Cell Type / Assay | Effective Concentration | Reference |

|---|---|---|---|

| Human TLR7 | Reporter Cells | 50 ng/ml - 3 µg/ml | [1] |

| Human TLR8 | Reporter Cells | 0.3 µg/ml - 3 µg/ml | [1] |

| Mouse TLR7 | Reporter Cells | 0.3 µg/ml - 3 µg/ml | [1] |

| NF-κB Activation | TLR7-transfected HEK293 | 0.1 µM | [2][3] |

| NF-κB Activation | TLR8-transfected HEK293 | 4 µM |[2][3] |

CL097 is a strong inducer of cytokine production in pDCs. Studies have shown that it can elicit a more potent response compared to other TLR ligands like Imiquimod (IMQ) or CpG ODNs.[4]

Table 2: Cytokine Release from Murine pDCs Stimulated with TLR Ligands (1.5 µM)

| Cytokine | Stimulant | Concentration at 24h (pg/mL, approx.) | Concentration at 48h (pg/mL, approx.) | Reference |

|---|---|---|---|---|

| IFN-α | CL097 | ~120,000 | ~100,000 | [4] |

| IMQ | ~80,000 | ~60,000 | [4] | |

| CpG A | ~80,000 | ~70,000 | [4] | |

| TNF-α | CL097 | ~1,200 | ~1,000 | [4] |

| IMQ | ~800 | ~600 | [4] | |

| CpG A | ~1,000 | ~800 | [4] | |

| IL-12p70 | CL097 | ~1,000 | ~800 | [4] |

| IMQ | ~600 | ~400 | [4] | |

| CpG A | ~600 | ~500 | [4] | |

| IL-6 | CL097 | ~1,200 | ~1,000 | [4] |

| IMQ | ~800 | ~600 | [4] | |

| CpG A | ~1,000 | ~800 | [4] |

Note: Values are estimated from graphical data presented in Wu J. et al., 2019.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the stimulation of the IRF pathway by this compound.

Protocol 1: IRF Luciferase Reporter Assay

This assay quantitatively measures the activation of the IRF pathway using a reporter cell line, such as THP1-Dual™ cells, which express a secreted luciferase gene under the control of an ISRE promoter.[1]

-

Cell Seeding: Plate THP1-Dual™ reporter cells in a 96-well plate at a density of ~100,000 cells per well in 180 µL of culture medium.

-

Stimulation: Prepare serial dilutions of this compound (e.g., 0.01 to 10 µg/mL). Add 20 µL of the CL097 solution or vehicle control to the appropriate wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Detection:

-

Transfer 20 µL of the cell culture supernatant to a white-walled 96-well plate.

-

Add 50 µL of a luciferase detection reagent (e.g., QUANTI-Luc™) to each well.

-

Immediately measure luminescence using a luminometer.

-

-

Data Analysis: Calculate the fold induction of IRF activity by normalizing the luminescence values of CL097-treated wells to the vehicle control.

Protocol 2: Cytokine Quantification by ELISA

This protocol measures the concentration of specific cytokines (e.g., IFN-α, TNF-α) secreted into the culture medium following cell stimulation.

-

Cell Culture and Stimulation: Culture primary immune cells (e.g., murine pDCs isolated from Flt3L-treated mice) and stimulate with a defined concentration of CL097 (e.g., 1.5 µM) for desired time points (e.g., 24 and 48 hours).[4]

-

Supernatant Collection: Centrifuge the cell cultures and collect the supernatant. Store at -80°C until use.

-

ELISA Procedure (Sandwich ELISA):

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-α antibody) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add diluted samples and a standard curve of recombinant cytokine to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 20-30 minutes.

-

Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.

-

Stop Reaction: Stop the color development by adding a stop solution (e.g., 2N H₂SO₄).

-

-

Data Acquisition and Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 3: Flow Cytometry for pDC Activation Markers

This method assesses the activation state of cells by measuring the surface expression of co-stimulatory molecules.

-

Cell Stimulation: Isolate and culture pDCs. Stimulate the cells with CL097 (e.g., 1.5 µM) for 24, 48, and 72 hours.[4]

-

Cell Harvesting and Staining:

-

Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).

-

Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific binding.

-

Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD40, anti-CD80, anti-CD86, and pDC markers like BST2) for 30 minutes on ice in the dark.[4]

-

-

Data Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire data using a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software. Gate on the pDC population and quantify the mean fluorescence intensity (MFI) or the percentage of positive cells for each activation marker.

Conclusion

This compound is a potent and specific agonist of TLR7 and TLR8, making it a powerful tool for activating the innate immune system. Its well-defined mechanism of action, centered on the MyD88-dependent activation of the IRF pathway, leads to the significant production of type I interferons and pro-inflammatory cytokines. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage CL097 for investigating antiviral immunity, developing immunotherapies, and exploring novel vaccine adjuvants.

References

- 1. invivogen.com [invivogen.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CL097 is a TLR7/8 Agonist, Induces Pro-Inflammatory Cytokines | MedChemExpress [medchemexpress.eu]

- 4. pDC Activation by TLR7/8 Ligand CL097 Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

CL097 hydrochloride as a synthetic imidazoquinoline compound

An In-depth Technical Guide to CL097 Hydrochloride: A Synthetic Imidazoquinoline Compound for Immune System Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, synthetic, water-soluble imidazoquinoline compound that functions as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] As key receptors in the innate immune system, TLR7 and TLR8 recognize single-stranded RNA viruses, and their activation by CL097 triggers a robust immune response.[1][2] This response is characterized by the production of pro-inflammatory cytokines and type I interferons, making CL097 a valuable tool in immunology research and a promising candidate for development as a vaccine adjuvant and cancer immunotherapeutic agent.[3][4] This guide provides a comprehensive overview of its physicochemical properties, mechanism of action, biological effects, and standard experimental protocols.

Physicochemical Properties

This compound is a derivative of the imidazoquinoline compound R848 (Resiquimod).[1] Its hydrochloride salt form enhances its aqueous solubility, which is advantageous for experimental applications.[5] The key properties are summarized below.

| Property | Value | References |

| IUPAC Name | 2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride | [1] |

| Synonyms | 2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride | [1] |

| CAS Number | 1026249-18-2 | [1] |

| Molecular Formula | C₁₃H₁₄N₄O · HCl | [1] |

| Molecular Weight | 278.74 g/mol | [1][6] |

| Appearance | Yellow lyophilized powder | [1] |

| Purity | ≥ 95% (UHPLC) | [1] |

| Solubility | ≥1 mg/mL in water | [1] |

| Storage | Powder: -20°C for up to 2 years; In solution: -20°C for up to 1 month | [7] |

Mechanism of Action: TLR7/8 Activation

CL097 exerts its immunomodulatory effects by activating endosomal Toll-like receptors 7 and 8.[1] These receptors are primarily expressed in immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and various myeloid cells.[1] The activation cascade is a critical component of the innate immune response to viral pathogens.

Upon entering the endosome of an immune cell, CL097 binds to TLR7 and TLR8, inducing a conformational change that leads to receptor dimerization.[8] This event initiates a downstream signaling cascade that is predominantly dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[9][10]

The key steps in the signaling pathway are:

-

MyD88 Recruitment : The dimerized TLRs recruit MyD88 through interactions between their Toll/Interleukin-1 Receptor (TIR) domains.[9]

-

Myddosome Formation : MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, forming a complex known as the Myddosome.[9]

-

TRAF6 Activation : The activated IRAK complex interacts with and activates TNF receptor-associated factor 6 (TRAF6).[11]

-

Downstream Activation : TRAF6 activation leads to the stimulation of two major pathways:

-

NF-κB Pathway : Activation of the IκB kinase (IKK) complex, which leads to the phosphorylation and degradation of the NF-κB inhibitor (IκBα). This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[3][10]

-

MAPK and IRF Pathways : Activation of mitogen-activated protein kinases (MAPKs) and interferon regulatory factors (IRFs), such as IRF7.[1][9] Nuclear translocation of IRFs drives the production of type I interferons (IFN-α/β).[1]

-

Biological Activity and Data

CL097 demonstrates potent activity in both human and murine immune cells, although there are species- and receptor-specific differences in potency. It is a more potent agonist for human TLR7 than for human TLR8.[1]

In Vitro Activity

CL097 stimulates the production of a wide range of cytokines and enhances other cellular functions.[2][6] Its activity has been characterized in various cell-based assays.

| Cell Type / System | Concentration | Observed Effect | References |

| HEK293 cells (hTLR7 transfected) | 0.1 µM | Activation of NF-κB | [3][6][12] |

| HEK293 cells (hTLR8 transfected) | 4.0 µM | Activation of NF-κB | [3][6][12] |

| Human pDCs | 1.5 µM | Upregulation of MHC-II, CD40, CD80, CD86 | [13] |

| Human pDCs | 1.5 µM | Increased expression of Granzyme B | [13] |

| Human Neutrophils | Not specified | Primes NADPH oxidase activation; stimulates phosphorylation of p47phox | [6][14] |

| Cell Culture (Human TLR7) | 50 ng/mL - 3 µg/mL | General working range for cellular activation | [1] |

| Cell Culture (Human TLR8 / Mouse TLR7) | 0.3 µg/mL - 3 µg/mL | General working range for cellular activation | [1] |

In Vivo Activity

Animal studies have highlighted the potential of CL097 as an immunomodulatory agent, particularly as a vaccine adjuvant.

| Animal Model | Dosage & Administration | Observed Effect | References |

| NOD Mice | 5 mg/kg, s.c. | Modest specific lysis (~25%) of target peptide by CTLs | [6][12] |

| NOD Mice | 5 mg/kg s.c. (CL097) + 10 mg/kg i.p. (CD40 agonist) | Synergistic increase in specific lysis of target cells (~two-fold) | [6][12] |

| HBV-transgenic Mice | Not specified (conjugated to HBV-Ag) | Reversed immune tolerance and induced antigen-specific Th1 responses | [4] |

Experimental Protocols

Protocol: In Vitro Stimulation of Human PBMCs with CL097

This protocol outlines a standard procedure for stimulating human peripheral blood mononuclear cells (PBMCs) to measure cytokine production.

Materials:

-

This compound

-

Ficoll-Paque™ PLUS

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Human whole blood or buffy coat

-

96-well cell culture plates

-

ELISA kit for target cytokine (e.g., TNF-α)

Methodology:

-

PBMC Isolation: a. Dilute whole blood 1:1 with sterile PBS. b. Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Aspirate and discard the upper plasma layer. e. Carefully collect the mononuclear cell layer at the plasma-Ficoll interface. f. Wash the collected cells twice with PBS and resuspend in complete RPMI medium (RPMI-1640 + 10% FBS + 1% Pen-Strep).

-

Cell Plating: a. Count viable cells using a hemocytometer and trypan blue exclusion. b. Adjust the cell density to 1 x 10⁶ cells/mL in complete RPMI medium. c. Seed 200 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

-

Stimulation: a. Prepare a stock solution of CL097 in sterile water or DMSO. Further dilute in complete RPMI medium to desired working concentrations (e.g., 0.1, 1.0, 10 µg/mL). b. Add 20 µL of the CL097 dilution or vehicle control (medium) to the appropriate wells. c. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours.

-

Sample Collection and Analysis: a. After incubation, centrifuge the plate at 300 x g for 5 minutes. b. Carefully collect the cell-free supernatant from each well for cytokine analysis. c. Store supernatants at -80°C until use. d. Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

References

- 1. invivogen.com [invivogen.com]

- 2. CL097 is a TLR7/8 Agonist, Induces Pro-Inflammatory Cytokines | MedChemExpress [medchemexpress.eu]

- 3. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CL097 (hydrochloride) () for sale [vulcanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound|COA [dcchemicals.com]

- 8. Stimulation of Innate Immune Cells by Light-Activated TLR7/8 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pDC Activation by TLR7/8 Ligand CL097 Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The TLR7/8 agonist CL097 primes N-formyl-methionyl-leucyl-phenylalanine-stimulated NADPH oxidase activation in human neutrophils: critical role of p47phox phosphorylation and the proline isomerase Pin1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunomodulatory Effects of CL097 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL097 hydrochloride is a synthetic imidazoquinoline compound that acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), with a preferential activity towards human TLR7.[1] As a water-soluble derivative of R848 (Resiquimod), CL097 is a powerful tool for elucidating the intricacies of the innate immune system.[1] TLR7 and TLR8 are endosomal pattern recognition receptors pivotal in the defense against single-stranded RNA (ssRNA) viruses.[1] Their activation triggers a cascade of signaling events, leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, thereby bridging the innate and adaptive immune responses.[1][2] This guide provides a comprehensive overview of the immunomodulatory effects of CL097, detailing its mechanism of action, quantitative effects on immune cells, and relevant experimental protocols.

Mechanism of Action: TLR7/8-Mediated Signaling

CL097 exerts its immunomodulatory effects by binding to TLR7 and TLR8 within the endosomes of various immune cells, most notably plasmacytoid dendritic cells (pDCs) and other myeloid cells.[1][2] This interaction initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[3] The subsequent signaling cascade diverges into two principal pathways: the MyD88-IRF7 pathway, which primarily drives the production of type I interferons, and the MyD88-NF-κB pathway, which leads to the expression of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules on antigen-presenting cells (APCs).[3]

Signaling Pathway Diagram

Caption: CL097 activates TLR7/8 leading to MyD88-dependent signaling pathways.

Quantitative Immunomodulatory Effects of CL097

CL097 has been demonstrated to induce robust activation of various immune cells, leading to cytokine secretion and upregulation of cell surface markers indicative of cellular maturation and enhanced effector function.

In Vitro Effects on Human and Murine Immune Cells

Table 1: Activation of NF-κB in HEK293 Cells

| Cell Line | CL097 Concentration (µM) | Outcome |

| HEK293 (TLR7 transfected) | 0.1 | Activation of NF-κB[4] |

| HEK293 (TLR8 transfected) | 4.0 | Activation of NF-κB[4] |

Table 2: Cytokine Production by Murine Plasmacytoid Dendritic Cells (pDCs) Stimulated with 1.5 µM CL097 [1]

| Cytokine | Concentration (pg/mL) at 24 hours (Mean ± SEM) | Concentration (pg/mL) at 48 hours (Mean ± SEM) |

| IFN-α | ~2500 ± 500 | ~3000 ± 600 |

| TNF-α | ~1200 ± 200 | ~1500 ± 300 |

| IL-12p70 | ~800 ± 150 | ~1000 ± 200 |

| IL-6 | ~1000 ± 200 | ~1200 ± 250 |

| Note: Values are approximated from graphical data presented in the source. |

Table 3: Upregulation of Cell Surface Markers on Murine pDCs Stimulated with 1.5 µM CL097 [1]

| Marker | Time Point of Peak Expression | Observation (MFI - Mean Fluorescence Intensity) |

| MHC-II | 48 hours | Significant Upregulation |

| CD40 | 48 hours | Significant Upregulation |

| CD80 | 48 hours | Significant Upregulation |

| CD86 | 48 hours | Significant Upregulation |

| Note: The source indicates significant upregulation based on flow cytometry data, with representative histograms showing a clear shift in MFI compared to controls. |

Table 4: Expression of Cytotoxic Molecules by Murine pDCs Stimulated with 1.5 µM CL097 [1]

| Molecule | Time Point of Peak Expression | Observation (MFI and Concentration) |

| Granzyme B | 48 hours (MFI), 24-72 hours (Concentration) | Significant upregulation of MFI and secreted concentration |

In Vivo Effects in a Mouse Model

Table 5: In Vivo Administration of CL097 in NOD Mice [4][5]

| Mouse Model | CL097 Dosage and Administration | Co-administered Agent | Observed Immunomodulatory Effect |

| NOD Mice | 5 mg/kg, subcutaneous (s.c.) | CD40 agonist (10 mg/kg, i.p.) | Approximately twofold increase in the specific lysis of IGRP-peptide-coated targets by cytotoxic T lymphocytes (CTLs) compared to CL097 alone.[4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of CL097's immunomodulatory properties.

In Vitro Activation of Murine Plasmacytoid Dendritic Cells (pDCs)

This protocol is adapted from Wu et al., 2019.[1]

1. Isolation and Culture of pDCs:

-

Isolate murine pDCs from the bone marrow of Flt3L-treated BALB/c mice.

-

Culture the isolated pDCs in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

2. Stimulation with CL097:

-

Seed pDCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Prepare a stock solution of this compound in sterile water.

-

Add CL097 to the cell culture to a final concentration of 1.5 µM. For a dose-response experiment, prepare serial dilutions (e.g., 0.1, 0.5, 1.5, 5 µM). Include an unstimulated control group (vehicle only).

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24, 48, or 72 hours.

3. Analysis of Cell Surface Markers by Flow Cytometry:

-

After incubation, harvest the cells and wash with PBS.

-

Stain the cells with fluorescently labeled antibodies against cell surface markers of interest (e.g., anti-MHC-II, -CD40, -CD80, -CD86).

-

Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of positive cells and the mean fluorescence intensity (MFI).

4. Measurement of Cytokine Production by ELISA:

-

After incubation, centrifuge the plates and collect the supernatant.

-

Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-12p70, IL-6) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Experimental Workflow for pDC Activation

References

- 1. pDC Activation by TLR7/8 Ligand CL097 Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cpi.vm.uni-freiburg.de:8000 [cpi.vm.uni-freiburg.de:8000]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Toll-like receptor 7 stimulation promotes autoimmune diabetes in the NOD mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CL097 Hydrochloride in Modulating Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL097 hydrochloride, a potent agonist of Toll-like receptor 7 and 8 (TLR7/8), has emerged as a significant modulator of innate immune responses. A key aspect of its mechanism of action involves the priming of phagocytic cells, particularly neutrophils, leading to an enhanced production of reactive oxygen species (ROS). This technical guide provides an in-depth analysis of the effects of this compound on ROS generation, detailing the underlying signaling pathways, experimental methodologies for its characterization, and quantitative data from key studies. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development investigating the therapeutic potential and cellular mechanisms of TLR7/8 agonists.

Introduction

Reactive oxygen species are a group of highly reactive chemical molecules derived from oxygen. While essential for various physiological processes, including cell signaling and host defense against pathogens, their excessive production can lead to oxidative stress and cellular damage, contributing to a range of inflammatory diseases. The production of ROS in immune cells, such as neutrophils, is a critical component of the innate immune response.

This compound is a synthetic imidazoquinoline compound that acts as a potent agonist for Toll-like receptors 7 and 8. TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns. Upon activation by agonists like CL097, TLR7 and TLR8 initiate downstream signaling cascades that lead to the activation of immune cells and the production of pro-inflammatory cytokines and other effector molecules, including ROS.

This guide focuses on the specific effect of this compound on the production of ROS, a key function of activated neutrophils in their role as first responders to infection and inflammation.

Signaling Pathways of this compound-Induced ROS Production

This compound does not directly induce ROS production in neutrophils. Instead, it primes these cells for an enhanced response to a secondary stimulus, such as the bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLF).[1][2] The priming effect of CL097 is mediated through the activation of TLR7 and TLR8, which triggers a complex signaling cascade culminating in the hyperactivation of the NADPH oxidase enzyme complex, the primary source of ROS in neutrophils.

The key signaling events are as follows:

-

TLR7/8 Activation: CL097 binds to and activates TLR7 and TLR8 located in the endosomal compartments of neutrophils.

-

Downstream Signaling: This activation initiates a signaling cascade involving the recruitment of adaptor proteins and the activation of downstream kinases.

-

Kinase Activation: Key kinases implicated in this pathway include p38 Mitogen-Activated Protein Kinase (p38 MAPK), Extracellular signal-Regulated Kinases 1/2 (ERK1/2), and Protein Kinase C (PKC).[2]

-

p47phox Phosphorylation: These kinases converge to phosphorylate the cytosolic subunit of the NADPH oxidase complex, p47phox, on specific serine residues.[1][2]

-

NADPH Oxidase Assembly and Activation: Phosphorylation of p47phox induces a conformational change that allows it to translocate to the cell membrane and associate with the other components of the NADPH oxidase complex, leading to its activation and the subsequent production of superoxide anions (O₂⁻), a primary form of ROS.

References

- 1. The TLR7/8 agonist CL097 primes N-formyl-methionyl-leucyl-phenylalanine-stimulated NADPH oxidase activation in human neutrophils: critical role of p47phox phosphorylation and the proline isomerase Pin1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Stimulation of PBMCs with CL097 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction